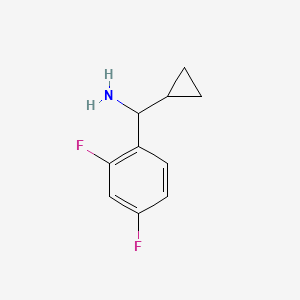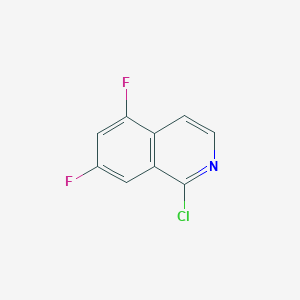
1-Chloro-5,7-difluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5,7-difluoroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. Fluorinated isoquinolines, such as this compound, are of significant interest due to their unique biological activities and useful physical properties .
Métodos De Preparación
The synthesis of 1-Chloro-5,7-difluoroisoquinoline can be achieved through several routes. One common method involves the direct introduction of fluorine atoms onto the isoquinoline ring. This can be done using fluorinating agents under specific reaction conditions. Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods often involve these synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
1-Chloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Aplicaciones Científicas De Investigación
1-Chloro-5,7-difluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique biological activities make it a valuable tool in biological studies, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Fluorinated isoquinolines are explored for their potential therapeutic applications, including as antimalarial and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1-Chloro-5,7-difluoroisoquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Chloro-5,7-difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
5,7-Difluoroisoquinoline: Lacks the chlorine atom but shares similar fluorination patterns.
1-Chloro-5,7-difluoroquinoline: Similar structure but with a quinoline ring instead of an isoquinoline ring.
1-Chloro-5,7,8-trifluoroisoquinoline: Contains an additional fluorine atom, leading to different reactivity and properties
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activities, which make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H4ClF2N |
|---|---|
Peso molecular |
199.58 g/mol |
Nombre IUPAC |
1-chloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-7-3-5(11)4-8(12)6(7)1-2-13-9/h1-4H |
Clave InChI |
AGYBZHJOAQNXGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C(=CC(=C2)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)

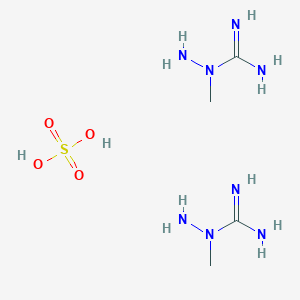

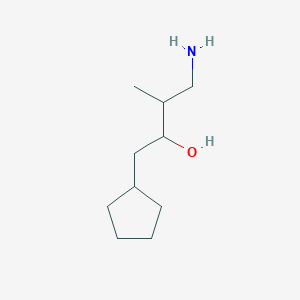




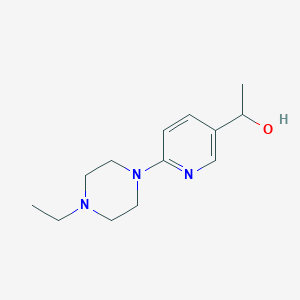

![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
